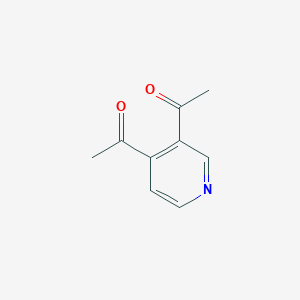

1-(3-Acetylpyridin-4-yl)ethanone

Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Chemistry

The pyridine ring is a fundamental heterocyclic scaffold in organic chemistry, recognized for its presence in a vast array of natural products, pharmaceuticals, and functional materials. enpress-publisher.comrsc.org As an isostere of benzene, the nitrogen atom in the pyridine ring imparts distinct electronic properties, influencing the molecule's reactivity, polarity, and ability to engage in hydrogen bonding. rsc.org This has made pyridine and its derivatives highly sought-after in medicinal chemistry, where they are used to enhance the solubility and bioavailability of drug candidates. enpress-publisher.comresearchgate.net

The versatility of the pyridine scaffold is evident in the wide range of therapeutic agents that incorporate this structural unit. nih.govresearchgate.net Notable examples include drugs for treating tuberculosis, HIV/AIDS, cancer, and arthritis. researchgate.netresearchgate.net The ability to functionalize the pyridine ring at various positions allows for the fine-tuning of a molecule's pharmacological properties, making it a privileged structure in drug design. rsc.orgnih.gov Beyond pharmaceuticals, pyridine derivatives are also crucial in the development of agrochemicals, such as herbicides and insecticides, and in the synthesis of dyes for the textile industry. enpress-publisher.com

Historical Context of Acetylpyridine Derivatives in Chemical Research

The study of pyridine itself dates back to the 19th century, with its isolation and structural elucidation being key milestones in the history of organic chemistry. rsc.org Acetylpyridines, as a class of derivatives, emerged as important intermediates and research subjects in the 20th century. guidechem.com Early research into these compounds was often driven by their utility as synthetic building blocks and their presence in natural products.

For instance, 2-acetylpyridine (B122185) is a known flavor component in various foods and beverages, including popcorn and beer, arising from the Maillard reaction. wikipedia.org Its synthesis and chemical transformations have been a subject of study for decades. wikipedia.orgacs.org Similarly, 3-acetylpyridine (B27631) has been utilized in the synthesis of pharmaceuticals and as a research tool to study metal chelation. guidechem.com The development of synthetic methods for acetylpyridines, such as the reaction of acetyl chloride with pyridine, has been a long-standing area of investigation in organic synthesis. guidechem.com The study of the reactions of acetylpyridines, such as their reduction and condensation reactions, has also contributed significantly to the broader understanding of pyridine chemistry. acs.orgmdpi.com

Overview of Current Research Trends Relevant to 1-(3-Acetylpyridin-4-yl)ethanone

While direct research on this compound is limited, its structural features align with several current trends in chemical research. The presence of two ketone functionalities on a pyridine ring makes it an interesting candidate for the synthesis of more complex heterocyclic systems. The acetyl groups can serve as handles for further chemical transformations, allowing for the construction of novel molecular frameworks.

One area of relevance is the development of new synthetic methodologies. The synthesis of substituted pyridines is a topic of ongoing interest, with researchers exploring novel catalytic systems and reaction pathways. beilstein-journals.org The construction of molecules like this compound can serve as a testbed for new synthetic strategies.

Furthermore, the field of medicinal chemistry continues to explore the vast chemical space of pyridine derivatives. enpress-publisher.comresearchgate.net The structural motifs present in this compound could be incorporated into larger molecules to probe their biological activity. The ability of the pyridine nitrogen and the ketone oxygens to coordinate with metal ions also suggests potential applications in coordination chemistry and catalysis. scielo.br Research into the synthesis of fused heterocyclic systems often utilizes substituted pyridine derivatives as starting materials, a field where a molecule with the reactivity of this compound could prove valuable. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-(3-acetylpyridin-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-6(11)8-3-4-10-5-9(8)7(2)12/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCKJEKCAHWUHND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=NC=C1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to 1-(3-Acetylpyridin-4-yl)ethanone

While direct, high-yield synthetic routes specifically targeting this compound are not extensively documented in publicly available literature, its synthesis can be approached through established methods of pyridine (B92270) chemistry. These strategies often involve the introduction of acetyl groups onto a pyridine precursor or the functionalization of an already acetylated pyridine.

The direct functionalization of the pyridine ring is a common approach for introducing substituents. For the synthesis of this compound, this could potentially involve the diacetylation of pyridine or the introduction of a second acetyl group onto an existing acetylpyridine.

One strategy for functionalizing the pyridine ring is through N-oxidation. The formation of a pyridine N-oxide activates the ring towards electrophilic substitution, particularly at the 2- and 4-positions. For instance, the nitration of 4-acetylpyridine-N-oxide has been shown to yield 2-nitro-4-acetylpyridine N-oxide, which can then be further manipulated. oaji.net A similar approach could theoretically be explored to introduce a functional group at the 3-position of a 4-substituted pyridine N-oxide, which could then be converted to an acetyl group. However, electrophilic substitution on the pyridine ring typically occurs at the 3-position, which is the most electron-rich carbon atom. nih.gov

Another approach involves the metalation of the pyridine ring followed by quenching with an acetylating agent. The use of strong bases can deprotonate the pyridine ring, creating a nucleophilic center that can react with an electrophile. Recent studies have demonstrated the C4-selective functionalization of pyridines via metalation with reagents like n-butylsodium, overriding the typical C2-selectivity observed with organolithium bases. nih.gov This suggests a potential route where a 3-substituted pyridine could be selectively functionalized at the C4 position.

Table 1: Illustrative Reaction Parameters for Pyridine Ring Functionalization

| Starting Material | Reagents | Conditions | Potential Intermediate |

|---|

The acetylation of pyridine precursors is a fundamental transformation in the synthesis of acetylpyridines. Friedel-Crafts acylation, a standard method for aromatic ketones, generally fails for pyridine because it leads to addition at the nitrogen atom, further deactivating the ring. nih.gov However, alternative strategies exist.

One such method involves the reaction of a cyanopyridine with a Grignard reagent or an organolithium reagent, followed by hydrolysis. For example, treating 2,6-pyridinedicarbonitrile with methylmagnesium bromide can yield 2,6-diacetylpyridine (B75352). wikipedia.org A similar strategy could be envisioned starting from a 3,4-dicyanopyridine.

Another approach is the acylation of a halopyridine via a Grignard reagent. For instance, 2-acetylpyridine (B122185) can be prepared by the acylation of 2-bromopyridine via the corresponding Grignard reagent. nih.gov A potential route to this compound could therefore involve the formation of a Grignard reagent from a 3-acetyl-4-halopyridine or a 4-acetyl-3-halopyridine, followed by reaction with an acetylating agent.

Table 2: Examples of Acetylation Reactions of Pyridine Precursors

| Precursor | Acetylating Agent | Catalyst/Reagent | Product |

|---|---|---|---|

| 2-Bromopyridine | Acetyl chloride | Mg, THF | 2-Acetylpyridine |

| Ethyl nicotinate | Acetic acid | Thoria-alumina | 3-Acetylpyridine (B27631) |

Condensation reactions provide powerful methods for the construction of the pyridine ring itself, with the desired substituents already in place. The Hantzsch pyridine synthesis, for example, involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium (B1175870) salt. While typically used for the synthesis of dihydropyridines, subsequent oxidation can yield the corresponding pyridine.

The Bohlmann–Rahtz pyridine synthesis is another valuable method that involves the reaction of an enamine with an ethynyl ketone. beilstein-journals.org This reaction allows for the formation of trisubstituted pyridines in a single step. By carefully choosing the starting materials, it is conceivable that a pyridine ring with acetyl groups at the 3 and 4 positions could be constructed.

Novel and Sustainable Synthesis Approaches

In recent years, there has been a significant drive towards the development of more sustainable and efficient synthetic methodologies. These include the use of catalytic systems, transition-metal mediation, and innovative reaction technologies like continuous flow and mechanochemistry.

Transition metal catalysis has revolutionized organic synthesis, enabling reactions that were previously difficult or impossible. C-H activation has emerged as a powerful tool for the direct functionalization of unactivated C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.

Recent advances have shown that transition metal catalysts can direct the functionalization of pyridines to specific positions. For example, a nickel catalyst with a bifunctional ligand has been developed for the C3-selective alkenylation of pyridines. nih.gov The development of catalysts that could facilitate the direct diacetylation of pyridine at the 3 and 4 positions would be a significant breakthrough. Palladium-catalyzed acylation of arenes and heteroarenes has also been explored, often using a directing group to control regioselectivity. mdpi.com

Table 3: Overview of Potential Catalytic Approaches

| Catalytic System | Reaction Type | Potential Application |

|---|---|---|

| Nickel/Bifunctional Ligand | C-H Alkenylation | C3-functionalization of a 4-acetylpyridine (B144475) precursor |

| Palladium(II) | Oxidative Acylation | Directed C-H acylation of a pyridine derivative |

| Rhodium/Iridium PBP Complexes | C-H Activation | Selective activation of C-H bonds for subsequent functionalization |

Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. The synthesis of substituted pyridines and other heterocycles has been successfully demonstrated using continuous flow reactors. beilstein-journals.orgnih.gov For instance, the Bohlmann–Rahtz pyridine synthesis has been adapted to a continuous flow microwave reactor, allowing for a one-step preparation of trisubstituted pyridines without the isolation of intermediates. beilstein-journals.org

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., ball milling), provides a solvent-free and often more efficient alternative to conventional solution-based synthesis. This technique has been applied to the C4-regioselective alkylation of pyridines using mechanochemically activated magnesium. organic-chemistry.org The application of mechanochemistry to the synthesis of highly functionalized pyridines like this compound could offer a greener and more efficient synthetic route.

Chemo- and Regioselective Synthesis Strategies

General synthetic approaches to substituted pyridines that could potentially be adapted for the synthesis of this compound often rely on condensation reactions. These methods typically involve the reaction of carbonyl compounds with ammonia or amines. The strategic selection of precursors bearing the required acetyl functionalities would be crucial for achieving the desired substitution pattern.

One potential, though not explicitly demonstrated for this specific molecule, strategy could involve a modified Hantzsch pyridine synthesis. The classical Hantzsch reaction is a four-component reaction that produces dihydropyridines, which can then be oxidized to pyridines. By carefully selecting the β-ketoester and aldehyde components, it might be possible to introduce the acetyl groups at the desired positions.

Another approach could involve the modification of a pre-existing pyridine ring. For instance, Friedel-Crafts acylation of a suitably substituted pyridine precursor could introduce the acetyl groups. However, the pyridine ring is generally deactivated towards electrophilic aromatic substitution, and the presence of one electron-withdrawing acetyl group would further deactivate the ring, making the introduction of a second acetyl group challenging and likely requiring harsh reaction conditions.

Given the challenges associated with direct synthesis, derivatization of more readily available substituted pyridines often presents a more practical route.

Derivatization and Functionalization Reactions

The presence of two ketone moieties and a pyridine nitrogen atom makes this compound a versatile platform for a variety of derivatization and functionalization reactions.

The two acetyl groups in this compound are susceptible to a range of reactions typical of ketones, including nucleophilic additions and condensation reactions.

Nucleophilic Additions: The carbonyl carbons of the acetyl groups are electrophilic and can be attacked by various nucleophiles. This can lead to the formation of alcohols upon reduction with agents like sodium borohydride or through the addition of organometallic reagents such as Grignard or organolithium compounds. The reaction conditions can potentially be controlled to achieve selective reaction at one of the two ketone groups.

Condensation Reactions:

Chalcone Formation: In the presence of a base, this compound can undergo Claisen-Schmidt condensation with aromatic or heteroaromatic aldehydes to form chalcones. nih.gov These reactions involve the formation of an enolate from one of the acetyl groups, which then attacks the aldehyde. Given the presence of two acetyl groups, the reaction could potentially lead to the formation of mono- or bis-chalcones depending on the stoichiometry of the reactants. The synthesis of chalcones from 3-acetylpyridine has been reported, providing a precedent for this type of transformation. scispace.com

Oxime Formation: The ketone functionalities can react with hydroxylamine to form oximes. wikipedia.orgwikipedia.org This reaction is a common method for the characterization and derivatization of ketones. organic-chemistry.org The formation of oximes from 4-acetylpyridine has been well-documented. wikipedia.org Depending on the reaction conditions, either one or both ketone groups could be converted to the corresponding oxime.

Hydrazone Formation: Similarly, reaction with hydrazine or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields hydrazones. chemtube3d.com This reaction is another standard method for ketone derivatization. The synthesis of hydrazide-hydrazones from 3-acetylpyridine has been described, indicating the feasibility of this reaction. acs.org

Interactive Table of Ketone Moiety Reactions

| Reaction Type | Reagent(s) | Product Type |

| Nucleophilic Addition (Reduction) | NaBH4, LiAlH4 | Diol |

| Nucleophilic Addition (Grignard) | RMgX | Tertiary Alcohols |

| Condensation (Chalcone) | ArCHO, Base | Chalcone / Bis-chalcone |

| Condensation (Oxime) | NH2OH | Oxime / Bis-oxime |

| Condensation (Hydrazone) | NH2NHR | Hydrazone / Bis-hydrazone |

Transformations Involving the Pyridine Nitrogen

The nitrogen atom in the pyridine ring of this compound retains some of its basic and nucleophilic character, allowing for transformations at this position.

N-Oxide Formation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The formation of N-oxides from various substituted pyridines is a common transformation that can alter the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions.

Coordination Chemistry: The lone pair of electrons on the pyridine nitrogen allows it to act as a ligand and coordinate to metal ions. Acetylpyridines are known to form complexes with a variety of transition metals. The presence of the two acetyl groups in this compound, with their carbonyl oxygen atoms, could allow this molecule to act as a bidentate or even a tridentate ligand, depending on the conformation and the nature of the metal center. This could lead to the formation of various coordination polymers and metal-organic frameworks.

The pyridine ring itself can undergo further modifications, although the presence of two deactivating acetyl groups significantly influences its reactivity.

Substitution Reactions: The pyridine ring is generally considered electron-deficient and is thus resistant to electrophilic aromatic substitution. The presence of two strong electron-withdrawing acetyl groups further deactivates the ring, making electrophilic substitution extremely difficult. Conversely, these electron-withdrawing groups activate the ring towards nucleophilic aromatic substitution. Nucleophilic attack is favored at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). In the case of this compound, positions 2 and 6 would be the most likely sites for nucleophilic attack, provided a suitable leaving group is present at one of these positions.

Ring Annulation: Ring annulation reactions involve the construction of a new ring fused to the existing pyridine ring. One of the most well-known methods for forming a six-membered ring is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation. organic-chemistry.org While no specific examples involving this compound are reported, its dicarbonyl structure suggests it could potentially participate in such reactions. For instance, after conversion of one of the acetyl groups to an enolate, it could act as the Michael donor to an α,β-unsaturated ketone. The resulting intermediate could then undergo an intramolecular aldol condensation to form a fused ring system.

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules in a single step from three or more starting materials. Due to its dicarbonyl nature, this compound could potentially serve as a key building block in various MCRs.

Hantzsch Pyridine Synthesis: The Hantzsch synthesis is a classic MCR for the preparation of dihydropyridines and pyridines. chemtube3d.com It typically involves an aldehyde, two equivalents of a β-ketoester, and ammonia. While this compound itself is a pyridine, its dicarbonyl functionality could potentially be utilized in modified Hantzsch-type reactions to construct more complex fused pyridine systems.

Biginelli Reaction: The Biginelli reaction is another important MCR that produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. wikipedia.org Although this compound is not a typical β-ketoester, its 1,3-dicarbonyl-like character (across the pyridine ring) might allow it to participate in Biginelli-type condensations under specific conditions to form novel heterocyclic structures.

The potential for this compound to participate in these and other MCRs remains an area for further exploration, offering promising routes to diverse and complex molecular architectures.

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is a powerful analytical technique used to determine the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the spatial relationships between them.

Elucidation of Solution-State Structure and Dynamics

¹H and ¹³C NMR spectra would be essential for confirming the molecular structure of 1-(3-Acetylpyridin-4-yl)ethanone in solution. The chemical shifts (δ) of the protons and carbons in the pyridine (B92270) ring and the acetyl groups would provide insight into the electronic environment of the molecule. Dynamic NMR experiments could potentially reveal information about conformational changes, such as the rotation around the C-C bonds connecting the acetyl groups to the pyridine ring.

Investigations of Stereochemical Aspects (e.g., tautomerism, isomerism)

While significant tautomerism is not expected for this compound, NMR studies could definitively rule out its presence. Isomeric purity could also be assessed by comparing the obtained spectra with those of known isomers like 3-acetylpyridine (B27631) and 4-acetylpyridine (B144475).

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would be crucial for determining the through-space proximity of protons, which would help to define the preferred conformation of the molecule in solution.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. Electron ionization (EI) or electrospray ionization (ESI) would be suitable methods. The molecular ion peak would confirm the compound's molecular formula (C₉H₉NO₂). The fragmentation pathway would likely involve the loss of methyl and acetyl groups, as well as cleavage of the pyridine ring, providing further structural confirmation.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the spectra would be expected to show strong absorption bands corresponding to the C=O stretching vibrations of the two ketone groups. Vibrations associated with the C-C and C-N bonds of the pyridine ring, as well as C-H stretching and bending modes, would also be present.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonds or π-π stacking, that might be present.

Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking)

Information on the specific crystal packing and intermolecular interactions for this compound is not available in the reviewed scientific literature. A detailed description of hydrogen bonds, π-π stacking, and other non-covalent interactions requires experimental crystallographic data, which has not been publicly reported for this compound.

Conformational Analysis in the Solid State

A conformational analysis of this compound in the solid state is contingent on the determination of its crystal structure. This analysis would involve the examination of torsion angles, the planarity of the pyridine ring, and the orientation of the two acetyl groups relative to the ring. As no crystallographic data is available, a detailed discussion of its solid-state conformation cannot be provided.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

This section would have detailed calculations used to understand the fundamental electronic properties of the molecule.

Density Functional Theory (DFT) Applications for Molecular PropertiesDFT is a powerful computational method for investigating the electronic structure of many-body systems. Had data been available, this subsection would have presented key molecular properties of 1-(3-Acetylpyridin-4-yl)ethanone derived from DFT calculations, such as:

Optimized molecular geometry (bond lengths and angles)

Frontier Molecular Orbitals (HOMO-LUMO) energies and surfaces

Molecular Electrostatic Potential (MEP) maps to predict reactive sites

Global reactivity descriptors (e.g., hardness, chemical potential, electrophilicity)

A representative data table would have looked like this:

| Parameter | Calculated Value | Method/Basis Set |

| HOMO Energy | Data not available | Data not available |

| LUMO Energy | Data not available | Data not available |

| Energy Gap (ΔE) | Data not available | Data not available |

| Dipole Moment | Data not available | Data not available |

Ab Initio Methods for Energetic and Spectroscopic PredictionsAb initio quantum chemistry methods are based on first principles without the inclusion of empirical parameters. This part would have discussed the use of methods like Hartree-Fock (HF) or Møller-Plesset (MP) perturbation theory to predict:

Total and relative energies

Thermodynamic properties (enthalpy, Gibbs free energy)

Predicted vibrational frequencies (IR and Raman spectra)

Molecular Modeling and Dynamics Simulations

This section would have explored the dynamic behavior and conformational possibilities of the molecule.

Prediction of Spectroscopic ParametersComputational methods are frequently used to predict spectroscopic data, which aids in the experimental characterization of new compounds. This area would have included theoretically predicted NMR chemical shifts (¹H and ¹³C) and UV-Vis absorption wavelengths.

An example of a data table for this section:

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Shift (ppm) |

| ¹H (Methyl 1) | Data not available | Data not available |

| ¹³C (Carbonyl 1) | Data not available | Data not available |

| ¹H (Pyridine H-2) | Data not available | Data not available |

Mechanistic Insights from Computational Studies

This final section would have focused on computational investigations into the reaction mechanisms involving this compound. This could include its synthesis, decomposition, or its role as a precursor or intermediate in a larger reaction scheme. Transition state theory calculations would have been central to this discussion.

While computational chemistry is a widely applied field for characterizing novel compounds, it appears that this compound has not yet been a subject of such published research. The information gap highlights a potential area for future investigation. Computational studies on this molecule could provide valuable insights into its structure, reactivity, and potential applications, complementing experimental work. Researchers interested in pyridine-based ketones or developing new heterocyclic compounds could find this molecule a worthwhile target for theoretical analysis.

Transition State Analysis

Consistent with the lack of reaction pathway elucidation, detailed transition state analyses for reactions involving this compound are also not readily found in scientific databases.

Transition state analysis is a critical component of computational chemistry that helps in understanding the kinetics of a reaction by identifying the highest energy point along the reaction coordinate. This analysis provides crucial information about the activation energy of a reaction, which dictates its rate. For a reaction to be computationally modeled, the geometry and energy of the transition state must be calculated.

Although theoretical studies on other pyridine (B92270) derivatives have utilized transition state theory to explore reaction mechanisms, such as in the study of OH radical reactions with pyridine and its methylated isomers, this level of detailed computational investigation has not been specifically applied to this compound according to the available literature.

Applications As a Chemical Building Block and Ligand in Catalysis

Utilization in Complex Organic Molecule Synthesis as a Precursor

No studies detailing the use of 1-(3-Acetylpyridin-4-yl)ethanone as a precursor in the synthesis of complex organic molecules were identified in the searched literature. The reactivity of its two ketone functionalities, however, suggests it could theoretically serve as a versatile starting material.

Precursor for Heterocyclic Scaffolds (e.g., pyrazines, pyrazolines, thiadiazoles, thiazoles, pyrimidines, terpyridines)

There is no specific research available on the use of this compound for the synthesis of the aforementioned heterocyclic scaffolds.

In principle, diketones are valuable precursors for a wide range of heterocycles. For instance, the well-studied isomer, 2,6-diacetylpyridine (B75352), readily undergoes Schiff base condensation with various amines, hydrazines, and their derivatives. wikipedia.org These template reactions, often facilitated by a metal ion, are a common route to producing complex macrocyclic ligands. ias.ac.in Condensation with hydrazines can yield hydrazones, which are themselves versatile intermediates. ias.ac.inacs.org Similarly, reactions of other acetylpyridines, such as 2-acetylpyridine (B122185), are employed in established, multi-step syntheses to produce terpyridine ligands, which are crucial in coordination and supramolecular chemistry. nih.gov

Role in Multi-Component Reactions

No publications were found that describe the use of this compound in multi-component reactions (MCRs).

MCRs are highly efficient chemical reactions where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. nih.gov These reactions are valued for their atom economy and ability to rapidly generate molecular complexity, making them a key tool in drug discovery and the synthesis of diverse heterocyclic libraries. nih.govepa.gov

Role in Coordination Chemistry as a Ligand

The literature search did not yield any studies on the role of this compound as a ligand in coordination chemistry. Its structure, featuring a pyridine (B92270) nitrogen atom and two carbonyl oxygen atoms, suggests it could theoretically act as a multidentate ligand.

Synthesis and Characterization of Metal Complexes

No specific metal complexes containing this compound as a ligand have been reported in the searched scientific literature.

For comparison, the coordination chemistry of 2,6-diacetylpyridine is exceptionally well-developed. It serves as a precursor to a vast family of Schiff base ligands, particularly diiminopyridine (DIP) ligands. wikipedia.org These ligands form stable complexes with a wide array of transition metals, including iron, cobalt, nickel, and copper, as well as lanthanides. ias.ac.inresearchgate.netceon.rs The resulting metal complexes are routinely characterized using a suite of analytical techniques, including FT-IR, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to determine their precise molecular structures and electronic properties. nih.govrsc.org

Catalytic Applications of Metal-1-(3-Acetylpyridin-4-yl)ethanone Complexes (e.g., transfer hydrogenation, decarbonylation)

As no metal complexes of this compound have been identified, there are consequently no reports of their use in catalysis.

The catalytic applications of metal complexes derived from related pyridine-based ligands are numerous. For example, iron and cobalt bis(imino)pyridyl complexes, synthesized from 2,6-diacetylpyridine, are effective catalysts for ethylene (B1197577) oligomerization. sigmaaldrich.com Ruthenium complexes bearing other functionalized pyridine ligands have shown excellent catalytic activity in the transfer hydrogenation of ketones to alcohols. epa.gov Furthermore, various transition metal complexes with specialized phosphine-based ligands are used in a broad spectrum of catalytic reactions, including cross-coupling, hydrosilylation, and hydroamination. rsc.orgpsu.edu

Supramolecular Chemistry and Self-Assembly

There is no information available regarding the use of this compound or its potential metal complexes in the field of supramolecular chemistry and self-assembly.

Generally, pyridine-containing molecules are of great interest in supramolecular chemistry due to the directional coordination ability of the nitrogen atom and the potential for aromatic stacking interactions. Pyridine units are often built into larger, pre-organized structures like cryptands, where they can influence the formation of host-guest assemblies and solid-state crystal packing. nih.gov Additionally, metal complexes containing Schiff base ligands can participate in self-assembly through non-covalent interactions like hydrogen bonding, leading to the formation of complex one-, two-, or three-dimensional supramolecular architectures. nih.gov

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of polysubstituted pyridines, particularly those with specific substitution patterns like 1-(3-Acetylpyridin-4-yl)ethanone, remains a significant challenge. Future research will likely focus on moving beyond traditional multi-step methods, which often suffer from harsh conditions and low yields.

Emerging strategies are expected to provide more direct and efficient access to this molecule. For instance, methodologies developed for other diacetylpyridine isomers, such as the Claisen condensation of pyridine (B92270) dicarboxylic acid esters, could be adapted. wikipedia.org A promising route for 2,6-diacetylpyridine (B75352) involves the oxidation of 2,6-lutidine to form dipicolinic acid, followed by esterification and a Claisen condensation, which can then be decarboxylated. wikipedia.org A similar foundational approach could potentially be developed starting from 3,4-lutidine.

Furthermore, recent breakthroughs in the C-H functionalization of pyridine rings offer powerful tools for late-stage modification, allowing for the introduction of acetyl groups onto a pre-existing pyridine core with high regioselectivity. acs.orginnovations-report.com Researchers have developed innovative one-pot methods that temporarily break the pyridine's aromaticity to enable functionalization at the traditionally hard-to-access meta position, followed by re-aromatization. acs.orginnovations-report.com The application of such strategies could provide a highly efficient pathway to 3,4-disubstituted pyridines. The exploration of transient intermediates like 3,4-pyridynes, which enable regioselective difunctionalization, also presents a novel and powerful route to highly decorated pyridine structures. nih.govnih.gov

| Synthetic Strategy | Potential Starting Material | Key Transformation | Anticipated Advantage |

| Adapted Claisen Condensation | 3,4-Lutidine | Oxidation, Esterification, Condensation | Utilizes readily available precursors |

| Late-Stage C-H Functionalization | Pyridine or 3-acetylpyridine (B27631) | Directed C-H activation/acetylation | High atom economy and efficiency |

| Pyridyne Chemistry | Halogenated Pyridine Precursor | Generation of 3,4-pyridyne intermediate | Access to otherwise difficult substitution patterns nih.gov |

Exploration of Undiscovered Chemical Reactivity and Transformation Pathways

The two adjacent carbonyl groups of this compound make it a highly versatile building block for constructing more complex molecular architectures. The reactivity of this compound is largely unexplored, presenting a significant opportunity for future chemical research.

Based on the chemistry of related diacetylpyridines, this compound is an excellent candidate for synthesizing novel ligands for coordination chemistry. For example, 2,6-diacetylpyridine is a well-established precursor for diiminopyridine (DIP) ligands, formed through Schiff base condensation with anilines. wikipedia.org These ligands are of great interest for their ability to stabilize metals in a wide range of oxidation states. wikipedia.org Similarly, this compound could be used to create a new class of pincer-type ligands with unique electronic and steric properties, potentially leading to novel catalysts.

The acetyl groups themselves are reactive handles for a variety of transformations. Research on 3,5-diacetyl-2,6-dimethylpyridine has demonstrated that these groups can undergo aldol-crotonic condensations with aldehydes and cyclize with binucleophiles like hydrazine to form fused heterocyclic systems, such as pyrazoles. researchgate.net Applying this chemistry to this compound could lead to a diverse library of novel fused pyridine heterocycles, a structural motif prevalent in pharmaceuticals.

Potential Transformation Pathways:

Schiff Base Condensation: Reaction with primary amines to form bis-imine ligands for catalysis and materials science. wikipedia.org

Aldol Condensation: Base-catalyzed reaction with aldehydes or ketones to generate α,β-unsaturated ketones, which are precursors to other heterocycles.

Cyclization Reactions: Condensation with hydrazines, hydroxylamine, or other binucleophiles to create fused ring systems like pyridopyridazines or isoxazoles. researchgate.net

Knoevenagel Condensation: Reaction with active methylene compounds to build carbon-carbon bonds and further functionalize the molecule.

Advanced Computational Methodologies for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for accelerating chemical research. For a molecule like this compound, where experimental data is scarce, in silico methods offer a powerful way to predict its properties and guide experimental design.

Density Functional Theory (DFT) can be employed to model the compound's geometry, electronic structure, and reactivity. For instance, DFT calculations have been used to understand the cyclization mechanism between 3,5-diacetyl-2,6-dimethylpyridine and salicylaldehyde by showing that protonation of the pyridine nitrogen increases the acidity of the methyl groups, facilitating the reaction. researchgate.net Similar studies on this compound could predict its most likely sites for nucleophilic or electrophilic attack, elucidate reaction mechanisms, and calculate spectroscopic signatures (NMR, IR) to aid in characterization.

Furthermore, the aryne distortion model, a computational framework, has successfully predicted the regioselectivity of nucleophilic additions to 3,4-pyridyne intermediates. nih.gov This predictive power can be harnessed to design selective syntheses of derivatives of this compound. As computational power grows, machine learning and active learning workflows can be used to screen virtual libraries of derivatives for desired properties, such as binding affinity to biological targets or suitability as advanced materials, significantly accelerating the discovery process. rsc.org

| Computational Method | Application for this compound | Potential Outcome |

| Density Functional Theory (DFT) | Reaction mechanism modeling, property prediction | Understanding reactivity, guiding synthesis researchgate.net |

| Molecular Dynamics (MD) | Simulating interactions with solvents or macromolecules | Predicting solubility and binding behavior |

| Active Learning/AI | High-throughput virtual screening of derivatives | Rapid identification of new functional molecules rsc.org |

Integration into New Chemical Technologies and Processes

The unique structure of this compound makes it a promising candidate for integration into various technologies. The development of efficient synthetic routes will be key to unlocking these applications.

In materials science, diacetylpyridine derivatives are used as building blocks for complex organic molecules and polymers. The ability of 2,6-diacetylpyridine to form macrocyclic ligands through template reactions is well-documented. google.com This suggests that this compound could serve as a monomer for novel polymers or as a precursor to macrocycles with unique host-guest binding properties. These materials could find use in sensing, separations, or as organic functional materials.

In catalysis, ligands derived from this compound could lead to new transition metal catalysts. Bis(imino)pyridine iron complexes, derived from 2,6-diacetylpyridine, are highly active catalysts for olefin polymerization. google.com The distinct electronic and steric environment provided by a 3,4-disubstituted ligand could modulate the activity and selectivity of metal centers in novel ways, opening doors to new catalytic processes. The adoption of modern process technologies, such as continuous flow synthesis, which has been successfully applied to the generation of pyridyne intermediates, could enable safer and more scalable production for these future applications. nih.gov

Opportunities in Green and Sustainable Chemical Synthesis

Future research on this compound will invariably be guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use environmentally benign substances. mdpi.com

The development of synthetic routes will likely prioritize green methodologies. One-pot, multicomponent reactions, where multiple bonds are formed in a single operation, represent a highly efficient and sustainable approach to building molecular complexity. nih.govbcrcp.ac.in Microwave-assisted organic synthesis is another green technique that can dramatically reduce reaction times and energy usage compared to conventional heating. nih.govresearchgate.net

Furthermore, the choice of reagents and solvents will be critical. Future syntheses will aim to replace hazardous chemicals with greener alternatives. For example, one protocol for a diacetylpyridine isomer focuses on replacing a toxic osmium-based oxidant with a more environmentally friendly potassium permanganate system. researchgate.net The use of heterogeneous nanocatalysts, which can be easily recovered and reused, and the exploration of benign solvents like water or ethanol will be central to developing sustainable manufacturing processes for this compound and its derivatives. mdpi.combcrcp.ac.in

Q & A

Q. What protocols ensure reproducibility in multi-step syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.